molecular formula C9H12F3N3 B1479743 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2092237-99-3

2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine

Cat. No.: B1479743
CAS No.: 2092237-99-3
M. Wt: 219.21 g/mol
InChI Key: URJXTKXVXFMAIN-UHFFFAOYSA-N
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Description

The compound “2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine” is a complex organic molecule. It contains a trifluoromethyl group, a cyclopenta ring, a pyrazol ring, and an ethan-1-amine group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could make the compound more reactive towards nucleophilic reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Novel derivatives of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine have been synthesized and evaluated for their antibacterial activity. These compounds showed promising results against various bacterial strains, indicating potential applications in developing new antibacterial agents (Prasad, 2021).

Antifungal Activity

  • Synthesis and Antifungal Activity : Similar compounds have been synthesized and tested for their antifungal properties. The research suggests that these compounds can be effective against certain fungal infections, highlighting their potential in antifungal drug development (Hassan, 2013).

Anticancer Potential

  • Cytotoxicity Evaluation in Cancer Research : Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. Some analogs exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).

Chemical Synthesis and Characterization

  • Chemical Synthesis and pKa Determination : Research has been conducted on the synthesis of trifluoromethylazoles, including compounds similar to this compound. These studies also involved determining pKa values, which are crucial for understanding the compound's behavior in different pH environments, potentially aiding in pharmaceutical applications (Jones et al., 1996; 1997).

Additional Applications

  • Other Heterocyclic Compound Synthesis : Research has also been focused on synthesizing various heterocyclic compounds that incorporate the trifluoromethyl group, indicating the broad potential of these compounds in different chemical and pharmaceutical applications (Rateb, 2014; Holla et al., 2006).

Future Directions

The future directions for this compound could include further studies to determine its properties and potential applications. Given the widespread use of trifluoromethyl groups in pharmaceuticals and agrochemicals, this compound could have interesting biological activities .

Biochemical Analysis

Biochemical Properties

2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine plays a significant role in biochemical reactions due to its trifluoromethyl group, which is known to enhance the stability and reactivity of the compound . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiocarbonyl fluoride, a key intermediate in trifluoromethylation reactions . These interactions are crucial for the compound’s role in biochemical processes, as they influence its reactivity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s trifluoromethyl group is known to enhance its ability to modulate these cellular processes . For example, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions are crucial for its biochemical activity, as they determine the compound’s effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function, while at high doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions influence the compound’s metabolic flux and the levels of metabolites in the cells. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it affects its availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its impact on cellular processes.

Properties

IUPAC Name

2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-6-2-1-3-7(6)15(14-8)5-4-13/h1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJXTKXVXFMAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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